molecular formula C9H11NO B1314005 4-(Pyridin-3-yl)butan-2-one CAS No. 55161-19-8

4-(Pyridin-3-yl)butan-2-one

Cat. No.: B1314005
CAS No.: 55161-19-8
M. Wt: 149.19 g/mol
InChI Key: OAUNKLBPKLZUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-3-yl)butan-2-one is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of this compound consists of a pyridine ring attached to a butanone moiety at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Pyridin-3-yl)butan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .

Another method involves the addition of 3-pyridylmagnesium bromide to 2-butanone, followed by hydrolysis to yield this compound . This reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic hydrogenation of 4-(Pyridin-3-yl)but-3-en-2-one. This process utilizes a palladium catalyst and hydrogen gas to reduce the double bond in the starting material, resulting in the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yl)butan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia (NH3), halogenating agents (e.g., PCl5, SOCl2)

Major Products Formed

    Oxidation: 4-(Pyridin-3-yl)butanoic acid

    Reduction: 4-(Pyridin-3-yl)butanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

4-(Pyridin-3-yl)butan-2-one can be compared with other similar compounds, such as:

    4-(Pyridin-4-yl)butan-2-one: This compound has a similar structure but with the pyridine ring attached at the fourth position.

    4-(Pyridin-2-yl)butan-2-one: This compound has the pyridine ring attached at the second position.

    4-(Pyridin-3-yl)but-3-en-2-one:

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

4-pyridin-3-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUNKLBPKLZUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498105
Record name 4-(Pyridin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55161-19-8
Record name 4-(Pyridin-3-yl)butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-3-yl)butan-2-one
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-3-yl)butan-2-one
Reactant of Route 3
Reactant of Route 3
4-(Pyridin-3-yl)butan-2-one
Reactant of Route 4
Reactant of Route 4
4-(Pyridin-3-yl)butan-2-one
Reactant of Route 5
Reactant of Route 5
4-(Pyridin-3-yl)butan-2-one
Reactant of Route 6
Reactant of Route 6
4-(Pyridin-3-yl)butan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.